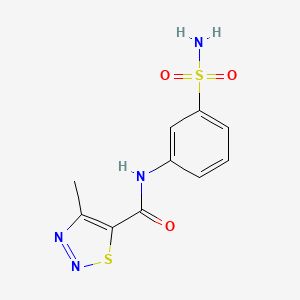

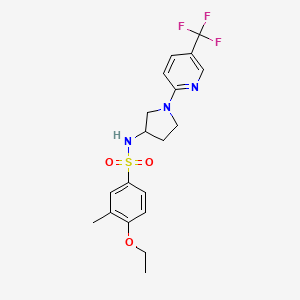

![molecular formula C15H11ClN2OS B2671243 2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole CAS No. 1252562-74-5](/img/structure/B2671243.png)

2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole, also known as CMETB, is a small molecule compound that has been widely used in scientific research for its potential therapeutic applications. CMETB is a benzothiazole derivative that exhibits potent anti-cancer activity against a variety of cancer cell lines.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activity

Compounds related to 2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole have been studied for their antimicrobial and antifungal properties. For example, a study by Patel et al. (2011) synthesized new pyridine derivatives from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, showing variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, the antimicrobial activities of different pyridine derivatives have been explored, indicating the potential of these compounds in developing new antimicrobial agents (Patel & Agravat, 2007).

DNA Topoisomerase II Inhibition

Another area of interest is the inhibition of eukaryotic DNA topoisomerase II, a crucial enzyme for DNA replication and cell division. Research has shown that certain benzothiazole derivatives can inhibit this enzyme, suggesting potential applications in cancer therapy. For example, compounds like 2-phenoxymethylbenzothiazole were found to exhibit significant topoisomerase II inhibitory activity, indicating their potential as anticancer agents (Pınar et al., 2004).

Sensing and Imaging Applications

Benzothiazole derivatives also find applications in sensing and imaging, particularly in biological systems. A study highlighted the synthesis of an hydroxythiophene-conjugated benzothiazole as a pH-sensitive fluorescent probe, demonstrating its utility in staining mitochondrial compartments and identifying Helicobacter pylori due to its strong fluorescence emission and pH responsiveness (Hong et al., 2019).

Synthesis and Molecular Docking Studies

Further research into the synthesis and molecular docking of benzothiazole derivatives reveals their potential in addressing microbial resistance and exploring new therapeutic avenues. For instance, novel 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating benzothiazole, have shown promising anticancer and antimicrobial properties, supported by molecular docking studies to understand their interaction with biological targets (Katariya, Vennapu, & Shah, 2021).

Eigenschaften

IUPAC Name |

2-[(E)-2-(2-chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2OS/c1-19-11-5-6-12-13(9-11)20-14(18-12)7-4-10-3-2-8-17-15(10)16/h2-9H,1H3/b7-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYSMPVHOSLEJA-QPJJXVBHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)C=CC3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)N=C(S2)/C=C/C3=C(N=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(2-Chloropyridin-3-yl)ethenyl]-6-methoxy-1,3-benzothiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

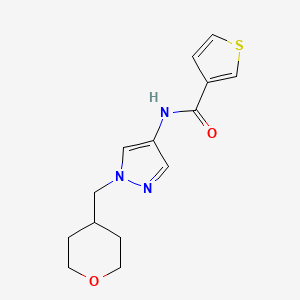

![2-{[3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2671162.png)

![N-(2-methoxyethyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2671167.png)

![1-(4-ethoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2671168.png)

![2-Chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]propan-1-one](/img/structure/B2671169.png)

![2-(3-(Dimethylamino)propyl)-1-(4-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2671172.png)

![Ethyl bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2671178.png)

![8-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2,2-dimethyl-1,4,8-triazaspiro[4.5]decane](/img/structure/B2671182.png)

![2-(4-(ethylsulfonyl)phenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2671183.png)